molecular formula C14H10N2O B177674 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16054-93-6

2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B177674
CAS No.: 16054-93-6
M. Wt: 222.24 g/mol
InChI Key: VAKQBHALQXEEAG-UHFFFAOYSA-N
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Description

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16054-93-6) is a privileged nitrogen-containing bicyclic heterocycle of significant interest in medicinal chemistry and materials science. This compound serves as a versatile scaffold for the discovery and development of new bioactive molecules. Its core structure is recognized for a wide spectrum of biological activities, underpinning research into antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiulcer drugs, and antihypertensives . In material science, this heterocyclic framework is valued for its optoelectronic properties. It functions as a core structure in the rational design of fluorescent chemosensors. Specifically, derivatives of this compound have been developed into highly selective and sensitive fluorescent probes for the recognition of Fe³⁺ ions, with applications in environmental monitoring and cellular imaging . The compound's suitability for direct C-H functionalization at the C-3 position allows for efficient diversification, enabling the introduction of various groups like sulfenyl or selenyl to fine-tune its electronic and spectral characteristics for sensing applications . The synthetic accessibility of this scaffold is well-established. Recent advances include metal-free protocols for C-H functionalization and tandem synthetic methods using catalysts like CuI to form the core structure from readily available starting materials such as 2-halopyridines and (Z)-3-amino-3-arylacrylates . Research Applications: • Pharmaceutical Intermediate & Bioactive Molecule Development • Fluorescent Chemosensor & Probe Development (e.g., for Fe³⁺) • Building Block for Organic Electronics and Material Science • Substrate for C-H Functionalization and Heterocyclic Diversification This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKQBHALQXEEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303120
Record name 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16054-93-6
Record name 16054-93-6
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Record name 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Synthetic Methodologies for 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One and Its Derivatives

Traditional Synthetic Approaches for 4H-Pyrido[1,2-a]pyrimidin-4-ones

Conventional methods for the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core often involve acid-catalyzed condensation and thermal cyclization reactions. nih.gov While effective, these methods can be limited by harsh reaction conditions, high temperatures, and a restricted substrate scope. nih.gov

Condensation Reactions of 2-Aminopyridines with β-Keto Esters

A foundational approach to 4H-pyrido[1,2-a]pyrimidin-4-ones involves the condensation of 2-aminopyridines with β-keto esters. researchgate.net This method is a straightforward way to construct the bicyclic system. For instance, the reaction of 2-aminopyridine (B139424) with a suitable β-keto ester can yield the corresponding 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one. The reaction can be promoted by various catalysts or solvents. For example, ethylene (B1197577) glycol has been used as a green solvent to facilitate this condensation. researchgate.net Bismuth chloride (BiCl₃) has also been shown to be an effective, non-toxic catalyst for this tandem reaction under solvent-free conditions, producing water and alcohol as the only byproducts. researchgate.net

Thermal Cyclization Routes

Thermal cyclization represents another classical strategy for synthesizing the 4H-pyrido[1,2-a]pyrimidin-4-one core. nih.govresearchgate.net This method typically involves the thermal cyclization and decarboxylation of precursors like isopropylidene (2-pyridylamino)methylenemalonates. researchgate.net These precursors are prepared from 2-aminopyridines and a suitable malonate derivative. researchgate.net However, these reactions often require high temperatures, which can limit their applicability for sensitive substrates. nih.gov

Polyphosphoric Acid (PPA)-Mediated Syntheses

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. In the context of 4H-pyrido[1,2-a]pyrimidin-4-one synthesis, PPA facilitates the condensation of substituted 2-aminopyridines with β-ketocarboxylic esters. researchgate.net This method, however, can sometimes lead to the formation of pyridin-2-one byproducts alongside the desired pyridopyrimidinone. researchgate.net

Modern Catalyst-Mediated Syntheses of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogues

To overcome the limitations of traditional methods, modern synthetic chemistry has focused on the development of catalyst-mediated approaches. These methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Palladium-Catalyzed Amination Strategies

Palladium catalysis has become a cornerstone of modern organic synthesis. While direct palladium-catalyzed amination for the synthesis of this compound is a subject of ongoing research, palladium catalysis is extensively used for the functionalization of the pre-formed 4H-pyrido[1,2-a]pyrimidin-4-one core. researchgate.netresearchgate.netrsc.org For example, palladium-catalyzed direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed, showcasing the power of this approach to introduce new functionalities onto the heterocyclic scaffold. researchgate.netnih.gov

Copper-Catalyzed Tandem Ullmann-Type C-N Cross-Coupling and Intramolecular Amidation

A significant advancement in the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones is the use of copper catalysis. nih.govrsc.org A one-pot tandem reaction involving a copper(I)-catalyzed Ullmann-type C-N cross-coupling followed by an intramolecular amidation has been developed. nih.govrsc.orgresearchgate.net This protocol allows for the synthesis of a diverse range of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.govrsc.org This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group tolerance. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for 4H-Pyrido[1,2-a]pyrimidin-4-ones

Methodology Reactants Catalyst/Conditions Advantages Disadvantages References
Condensation Reaction 2-Aminopyridines, β-Keto Esters Ethylene glycol, BiCl₃ Green solvent, non-toxic catalyst, good yields Can require specific catalysts or solvents researchgate.netresearchgate.net
Thermal Cyclization Isopropylidene (2-pyridylamino)methylenemalonates High temperature Direct route to the core structure High reaction temperatures, limited substrate scope nih.govresearchgate.net
PPA-Mediated Synthesis 2-Aminopyridines, β-Ketocarboxylic Esters Polyphosphoric Acid (PPA) Effective condensation and cyclization Harsh conditions, potential for byproducts researchgate.net
Copper-Catalyzed Tandem Reaction 2-Halopyridines, (Z)-3-Amino-3-arylacrylate Esters CuI Mild conditions, broad substrate scope, one-pot procedure Use of a metal catalyst nih.govrsc.orgresearchgate.net

Metal-Free Synthetic Methodologies

Recent advancements in organic synthesis have focused on the development of metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. These methods offer a more sustainable and economical approach to the synthesis of complex molecules like this compound.

Transition-Metal-Free Lactamization with CO2 for Pyrido[1,2-a]pyrimidin-4-one Formation

A novel and environmentally friendly method for synthesizing pyrido[1,2-a]pyrimidin-4-ones involves the transition-metal-free lactamization of C(sp³)–H bonds in pyridylamines using carbon dioxide (CO₂) at one atmosphere of pressure. rsc.org This redox-neutral process is notable for its use of a non-toxic and readily available carbonyl source. rsc.orgresearchgate.net

The reaction demonstrates broad substrate scope and good functional group tolerance, making it a versatile tool for organic chemists. rsc.orgresearchgate.net Its facile scalability and the ease of derivatizing the resulting products further enhance its practical applicability in synthetic chemistry. rsc.org This approach not only provides an efficient route to these important pyrimidinones (B12756618) in good yields but also aligns with the principles of green chemistry by utilizing CO₂ as a C1 building block. rsc.orgresearchgate.net

Iodine/Potassium Persulfate Mediated C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy for the synthesis and modification of heterocyclic compounds. In one such approach, the C-H functionalization of pyrazoles has been achieved using potassium persulfate (K₂S₂O₈) as an oxidant under acidic conditions, allowing for selective selenylation at the C-4 position. acs.org This method can be performed as a one-pot synthesis, which minimizes reaction steps and the generation of waste. acs.org

While not directly applied to this compound in the provided context, the principle of using an iodine/potassium persulfate system for C-H activation is a relevant metal-free strategy. acs.orgrsc.org For instance, iodine has been used to mediate the oxidative annulation of various substrates to produce pyrazines and quinoxalines. rsc.org Similarly, potassium persulfate has been employed in the metal-free oxidative cyclization of enynals to form α-pyrone derivatives. rsc.org These examples highlight the potential of such systems for the C-H functionalization of a wide range of heterocyclic scaffolds.

N-Halosuccinimide Mediated Regioselective C-H Functionalization

N-halosuccinimides are versatile reagents for the regioselective halogenation of various organic compounds. For the this compound scaffold, N-halosuccinimides can be utilized to introduce halogen atoms at specific positions. researchgate.net This method is particularly useful for creating precursors for further functionalization via cross-coupling reactions. researchgate.net The synthesis of 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones has been successfully achieved using this approach. researchgate.net

The reaction conditions for N-halosuccinimide-mediated halogenation are typically mild, and the regioselectivity is often high, providing a reliable method for the synthesis of halogenated derivatives. This strategy is a key step in the diversification of the pyrido[1,2-a]pyrimidin-4-one core structure, enabling the introduction of a wide range of substituents.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound and its derivatives has benefited from these approaches.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. omicsonline.org This technology has been successfully applied to the synthesis of various heterocyclic systems, including pyrimidine (B1678525) derivatives. omicsonline.orgnih.gov

In the context of pyridopyrimidinones, microwave irradiation can facilitate key reaction steps such as cyclocondensation. nih.gov For example, the Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) with fluorinated benzaldehydes, followed by cyclocondensation with guanidine (B92328) hydrochloride, has been efficiently carried out under microwave irradiation to yield fluorinated 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. nih.gov This highlights the potential of microwave-assisted synthesis to provide rapid and efficient access to complex derivatives of the core pyrimidine structure. omicsonline.orgnih.gov

Application of Lewis Acidic Catalysts (e.g., AlPW Salts)

Lewis acid catalysis plays a crucial role in a wide array of organic transformations. In the synthesis of pyrimidine derivatives, various Lewis acids have been employed to promote key bond-forming reactions. acs.orgnih.gov While the specific use of AlPW salts for the synthesis of this compound is not detailed in the provided search results, the application of other Lewis acids like antimony trichloride (B1173362) and zirconium(IV) tetrachloride in the synthesis of related pyrimidine-fused heterocycles has been reported. acs.orgnih.gov

These catalysts can facilitate multicomponent reactions, offering an atom-economical and efficient pathway to complex molecular architectures. acs.orgnih.gov For instance, the three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran can be catalyzed by L-proline, a Lewis acidic organocatalyst, to afford pyrano[2,3-d]pyrimidine derivatives. nih.gov The use of such catalysts aligns with the principles of green chemistry by enabling efficient transformations under mild conditions. acs.orgnih.gov

Electrochemical Approaches for Functionalization

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering an alternative to conventional methods that often rely on harsh reagents and generate significant waste. In the context of this compound, electrochemical approaches have been successfully employed for its functionalization, particularly at the C3 position.

Recent studies have demonstrated the catalyst-free electrochemical halogenation and trifluoromethylation of 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net This method provides a green and efficient pathway for introducing valuable functional groups onto the heterocyclic core. While the broader study encompasses various derivatives, the principles are applicable to the 2-phenyl substituted scaffold.

A notable example of electrochemical functionalization is the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones. nih.gov This reaction proceeds via an electro-oxidative process, where diphenyl diselenide is used as the selenium source. For instance, the reaction of 7-chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with diphenyl diselenide under electrochemical conditions affords the corresponding 3-(phenylselanyl) derivative in good yield. nih.gov The proposed mechanism involves the anodic oxidation of diphenyl diselenide to generate a phenylselanyl radical (PhSe•), which then adds to the C3 position of the pyrido[1,2-a]pyrimidin-4-one ring. Subsequent oxidation and deprotonation lead to the final product. nih.gov

This electrochemical approach highlights the potential for regioselective functionalization of the this compound core, opening avenues for the synthesis of novel derivatives with potentially enhanced biological properties.

Table 1: Electrochemical C3-Selenylation of this compound Derivatives nih.gov

SubstrateReagentProductYield
7-Chloro-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneDiphenyl diselenide7-Chloro-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one70%
2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-oneDiphenyl diselenide2-(4-Methoxyphenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one67%

One-Pot Synthetic Strategies for Diversely Substituted this compound Derivatives

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies have been developed for the synthesis of diversely substituted this compound derivatives.

A prominent and versatile method involves the copper(I)-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. nih.gov This approach utilizes readily available 2-halopyridines and (Z)-3-amino-3-arylacrylates as starting materials. The reaction, typically carried out in DMF at elevated temperatures with CuI as the catalyst, provides a modular and practical route to a wide range of multisubstituted pyrido[1,2-a]pyrimidin-4-ones, including those with a phenyl group at the 2-position. nih.gov For example, the reaction of a substituted 2-bromopyridine (B144113) with ethyl (Z)-3-amino-3-phenylacrylate can yield the corresponding this compound derivative in good to excellent yields. The process is tolerant of various functional groups on both the pyridine (B92270) and the acrylate (B77674) components, allowing for the generation of a diverse library of compounds. nih.gov

Another effective one-pot approach is a three-component condensation reaction. For instance, the synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through the condensation of 2-aminopyridines with β-keto esters. researchgate.net While this specific example leads to a hydroxyl group at the 2-position, modifications of the starting materials could potentially lead to 2-phenyl substituted analogs in a one-pot fashion. The development of such multicomponent reactions is a testament to the ongoing efforts to streamline the synthesis of these valuable heterocyclic scaffolds.

Table 2: One-Pot Copper-Catalyzed Synthesis of this compound Derivatives nih.gov

2-Halopyridine(Z)-3-Amino-3-arylacrylateProductYield
2-BromopyridineEthyl (Z)-3-amino-3-phenylacrylateThis compoundGood to Excellent
Substituted 2-chloropyridineMethyl (Z)-3-amino-3-(4-chlorophenyl)acrylate2-(4-Chlorophenyl)-substituted-4H-pyrido[1,2-a]pyrimidin-4-oneGood to Excellent

Reactivity and Functionalization of the 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One Nucleus

Carbon-Carbon Bond Formation Reactions

The introduction of new carbon-carbon bonds to the 4H-pyrido[1,2-a]pyrimidin-4-one core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating derivatives with diverse aryl and vinyl substituents. rsc.orgnih.govrsc.org

Suzuki-Miyaura Cross-Coupling Reactions of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.orgnih.govrsc.org This palladium-catalyzed reaction couples halo-derivatives with a range of (het)arylboronic acids to produce the corresponding substituted products in good to excellent yields. rsc.orgnih.govrsc.org Even less reactive chloro derivatives can be successfully employed as substrates. rsc.orgnih.govrsc.org

Systematic studies have been conducted to optimize the reaction conditions. A common catalytic system involves tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent such as 1,2-dimethoxyethane (B42094) (DME). rsc.org Due to the sensitivity of the pyrido[1,2-a]pyrimidin-4-one skeleton to nucleophilic ring-opening, a weak base like sodium bicarbonate (NaHCO₃) is typically used. rsc.org A notable side reaction is hydrodehalogenation, which is most prominent for substrates bearing a halogen at the C(3) position, particularly with iodo derivatives. rsc.org

Below is a table summarizing the Suzuki-Miyaura coupling of various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones with Phenylboronic Acid Reaction Conditions: Substrate (1.0 eq), Phenylboronic Acid (1.05 eq), Pd(PPh₃)₄ (5 mol%), NaHCO₃ (2.0 eq relative to boronic acid), DME, 4h.

EntryHalogen PositionHalogen (X)ProductYield (%)
1C(3)Cl3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one78
2C(3)Br3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one85
3C(3)I3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one60
4C(7)Cl7-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one92
5C(9)Cl9-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one95

Data sourced from a study on the Suzuki-Miyaura cross-coupling of this scaffold. rsc.org

Stille and Buchwald-Hartwig Cross-Coupling Methods

In addition to the Suzuki-Miyaura reaction, other cross-coupling methods such as the Stille and Buchwald-Hartwig reactions have been utilized to functionalize the 4H-pyrido[1,2-a]pyrimidin-4-one nucleus. bme.hu These reactions expand the toolkit for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of various (het)aryl, alkenyl, and amino substituents at positions C(2), C(3), C(7), and C(9). bme.hu

The Buchwald-Hartwig amination, a palladium-catalyzed process, is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides or triflates with primary or secondary amines. organic-chemistry.org While systematic investigations on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold are not as extensively reported as for Suzuki-Miyaura couplings, the existing literature indicates its successful application. bme.hu

Regioselectivity in Cross-Coupling Reactions at C(2), C(3), C(7), and C(9) Positions

The regioselectivity of palladium-catalyzed cross-coupling reactions on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is influenced by both the nature of the halogen and its position on the bicyclic ring system. rsc.org The established reactivity order for halogens follows the typical trend observed in cross-coupling chemistry: I > Br > Cl. rsc.org

Investigations into the positional reactivity have revealed distinct differences. rsc.org For instance, in Suzuki-Miyaura couplings, halogen substituents at positions C(7) and C(9) generally provide higher yields compared to those at C(3). rsc.org The C(3) position is more susceptible to the competing hydrodehalogenation side reaction. rsc.org This differential reactivity allows for selective functionalization in poly-halogenated derivatives. For example, in a molecule with bromo groups at different positions, the coupling reaction can be directed to the more reactive site. mdpi.com The control of regioselectivity is crucial for the strategic synthesis of complex, multi-substituted pyrido[1,2-a]pyrimidin-4-one derivatives. thieme-connect.de

Chalcogenation Reactions

Direct C-H functionalization to introduce chalcogen atoms (sulfur and selenium) represents an efficient and atom-economical approach to diversify the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one core. These reactions have been shown to proceed with high regioselectivity at the C(3) position. bgu.ac.ilrsc.org

Regioselective C-3 Sulfenylation of this compound

The introduction of a sulfur-containing functional group at the C(3) position of the this compound nucleus can be achieved through several methods. rsc.orgresearchgate.netresearchgate.net These transformations provide access to a variety of 3-organothio derivatives.

One effective strategy involves a metal-free, iodine-catalyzed reaction with sulfonyl hydrazides, which demonstrates high regioselectivity and good functional group tolerance. researchgate.net Another approach utilizes N-chlorosuccinimide (NCS) to mediate the C-H sulfenylation with aryl thiols at room temperature. researchgate.net Furthermore, a visible-light-induced photocatalytic method has been developed for the C-3 chalcogenation, which proceeds under mild, environmentally friendly conditions using a persulfate-based oxidant. researchgate.net A metal-free protocol has also been reported, which proceeds via a radical mechanism to furnish 3-ArS derivatives in high yields. rsc.org

Regioselective C-3 Selenylation of this compound

Similar to sulfenylation, the selenylation of this compound occurs with high regioselectivity at the C(3) position. researchgate.netnih.gov Various protocols have been established to synthesize 3-organoselanyl derivatives.

A notable method is an electro-oxidative C-H selenylation reaction using diphenyl diselenide. nih.gov This electrochemical approach avoids the need for external chemical oxidants and provides excellent yields. The proposed mechanism involves the anodic oxidation of the diselenide to generate a selenium radical (PhSe•) and a cation (PhSe⁺). The radical adds to the C(3) position of the pyrimidinone, followed by further oxidation and deprotonation to yield the final product. nih.gov

Other successful methods include an N-iodosuccinimide (NIS) catalyzed reaction with diselenides under metal-free conditions at room temperature, and a [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) mediated selenylation. researchgate.net These methods highlight the versatility of the scaffold and provide multiple pathways to C-3 selenylated products. rsc.orgresearchgate.net

The table below presents results from the electro-oxidative C-3 selenylation of various this compound derivatives.

Table 2: Electro-Oxidative C-3 Selenylation of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-ones Reaction Conditions: Substrate (0.2 mmol), Diselenide (0.2 mmol), LiClO₄ (0.8 mmol), CH₃CN (10 mL), Graphite electrodes, constant potential (5V), 60°C.

EntrySubstrate (R group on pyrimidinone)Diselenide (Ar₂Se₂)ProductYield (%)
1H (unsubstituted)Ph₂Se₂2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one94
26-MethylPh₂Se₂6-Methyl-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one96
38-MethoxyPh₂Se₂8-Methoxy-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one67
4H (unsubstituted)(4-Cl-C₆H₄)₂Se₂3-((4-Chlorophenyl)selanyl)-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one97

Data sourced from a study on electro-oxidative C3-selenylation. nih.gov

Electrochemical Selenylation of this compound

The introduction of selenium into heterocyclic compounds is a significant area of research due to the unique biological activities of the resulting organoselenium compounds. An electrochemically driven, external oxidant-free method has been developed for the C3-selenylation of this compound and its derivatives. mdpi.comnih.gov This approach offers a green and efficient alternative to traditional methods that often require metal catalysts, stoichiometric oxidants, and harsh reaction conditions. nih.gov

The process typically involves the reaction of a 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one with a diaryl diselenide in an undivided three-necked bottle using platinum electrodes. mdpi.com The reaction is carried out at a constant voltage in a suitable solvent like acetonitrile (B52724) with a supporting electrolyte. mdpi.com This method has been shown to produce a variety of structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. mdpi.comrsc.org

Mechanistic studies, including radical trapping experiments, GC-MS analysis, and cyclic voltammetry, suggest a plausible mechanism for this transformation. mdpi.comnih.gov It is proposed that the anodic oxidation of the diselenide generates a phenylseleno radical (PhSe•) and a phenylseleno cation (PhSe+). The PhSe• then adds to the C-3 position of the this compound, forming a radical intermediate. Subsequent anodic oxidation and deprotonation of this intermediate lead to the final C3-selenylated product. mdpi.com

An alternative environmentally friendly protocol utilizes iodide as a catalyst for the electrochemical selenation, avoiding the need for external electrolytes and oxidants. researchgate.netresearchgate.net This method, using only a catalytic amount of potassium iodide, efficiently produces C3-selenylated 4H-pyrido[1,2-a]pyrimidin-4-ones in good to excellent yields. researchgate.netresearchgate.net

Halogenation Reactions

Regioselective C-H Halogenation of 4H-Pyrido[1,2-a]pyrimidin-4-ones

The direct C-H halogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones is a fundamental transformation for introducing functional handles for further synthetic manipulations. clockss.org A notable method involves the use of N-halosuccinimides to produce 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones. clockss.org This approach is particularly valuable as it provides substrates for various cross-coupling reactions. clockss.org

An environmentally friendly and efficient method for the regioselective C3-halogenation of related N-heterocycles has been developed using a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of potassium halide salts in water at ambient temperature. nih.gov This method has been successfully applied to 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, affording the corresponding iodinated product in good yield. nih.gov Mechanistic studies suggest an electrophilic substitution pathway for this transformation. nih.gov

Furthermore, a catalyst-free electrochemical halogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed using inexpensive and commercially available sodium salts under external oxidant-free conditions. This method demonstrates high regioselectivity and good functional group compatibility. researchgate.net

Reactivity Trends of Halogen Derivatives in Functionalization

Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones are versatile intermediates in organic synthesis, serving as key substrates for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. clockss.org The presence of a halogen atom at the C3-position allows for the introduction of various aryl, alkenyl, and other functional groups, significantly expanding the chemical space of this heterocyclic system. clockss.orgnih.gov

For instance, 3-bromo-2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones, obtained through bromination of the corresponding ortho-acyloxylated derivatives, can be transformed into benzofuran-fused pyridopyrimidinones. rsc.org This transformation proceeds via a base-mediated hydrolysis followed by intramolecular ring closure. rsc.org The reactivity of these halogen derivatives highlights their importance in the synthesis of complex, polycyclic heterocyclic systems.

Other Functionalization Strategies

Ortho-Acyloxylation of 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-ones

A chelation-assisted, palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones has been reported as a method for further elaboration of this scaffold. rsc.orgrsc.orgresearchgate.net This substrate-directed C-H functionalization utilizes a carboxylic acid in conjunction with phenyl iodoacetate (PIDA) as the acyloxylation source. rsc.orgresearchgate.net

The reaction demonstrates good functional group tolerance, with substitutions on both the phenyl ring and the pyridine (B92270) ring of the pyrido[1,2-a]pyrimidin-4-one nucleus being well-tolerated. rsc.org For example, substrates with electron-donating groups on the phenyl ring can undergo diacetoxylation with longer reaction times. rsc.org The resulting ortho-acyloxylated products can be further functionalized, as demonstrated by their conversion to benzofuran-fused pyridopyrimidinones. rsc.org

Exploration of C-3 Hydroxymethylation and Methylenation

While direct C-3 hydroxymethylation and methylenation of the this compound nucleus are not extensively detailed in the provided context, the functionalization at the C-3 position is a recurring theme. The successful introduction of various substituents at this position, such as selenium and halogens, suggests that the C-3 position is reactive and amenable to functionalization. The development of methods for C-3 hydroxymethylation and methylenation would represent a valuable addition to the synthetic toolbox for this heterocyclic system, providing pathways to a wider range of derivatives with potential biological activities.

Rearrangement Reactions of the this compound Nucleus

The structural framework of this compound allows for intriguing molecular rearrangements, leading to the formation of isomeric heterocyclic systems. These transformations are typically induced by thermal energy or acidic conditions and can result in significant alterations to the core scaffold.

Thermal Rearrangements and Formation of Naphthyridinones

The thermal behavior of the pyrido[1,2-a]pyrimidin-4-one system has been a subject of interest, particularly its propensity to rearrange into the isomeric 1,8-naphthyridinone skeleton. While a direct thermal rearrangement of an isolated this compound has not been extensively detailed, studies on related substituted pyrido[1,2-a]pyrimidines have elucidated a general mechanism for this transformation.

The key rearrangement is a thermally induced N→C acyl migration. researchgate.net This process is particularly noted in the case of 6-substituted pyrido[1,2-a]pyrimidines, which can be converted into 1,8-naphthyridines upon heating. researchgate.net The reaction is believed to proceed through a ring-opening of the pyrimidinone to form a ketene-imine intermediate, followed by an intramolecular cyclization at a different position of the pyridine ring.

In a relevant study, the thermal cyclization of isopropylidene (6-phenylpyrid-2-ylamino)methylenemalonate, a precursor to 6-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, yielded not only the expected pyridopyrimidinone but also a minor amount of 7-phenyl-1,4-dihydro-1,8-naphthyridin-4-one. This suggests that the formation of the naphthyridinone is a competing reaction pathway during the synthesis of the pyridopyrimidinone, rather than a rearrangement of the final, isolated product. The steric hindrance imposed by the substituent at the 6-position of the pyridine ring is thought to influence the direction of the cyclization, favoring the formation of the naphthyridinone isomer.

A similar phenomenon has been observed with other 6-substituted precursors. For instance, the thermal cyclization of isopropylidene (6-chloro- and 6-bromo-2-pyridylamino)methylenemalonates afforded mixtures containing the corresponding 7-halo-1,4-dihydro-1,8-naphthyridin-4-ones. researchgate.net

A novel thermal rearrangement has also been reported where 3-acetyl-4-phenylaminopyrido[1,2-a]pyrimidin-2-one isomerizes upon heating in dimethylformamide (DMF) to yield 3-acetyl-2-phenylaminopyrido[1,2-a]pyrimidin-4-one. mathnet.ru This transformation is proposed to occur via a pyrimidine (B1678525) ring-opening to a ketene-imine intermediate, followed by a researchgate.netmathnet.ru N→N acyl migration and subsequent recyclization. mathnet.ru

Below is a table summarizing the observed thermal rearrangements in related pyrido[1,2-a]pyrimidine (B8458354) systems.

Table 1: Thermal Rearrangement Reactions of Pyrido[1,2-a]pyrimidine Precursors and Derivatives

Starting Material/PrecursorReaction ConditionsProduct(s)
Isopropylidene (6-phenylpyrid-2-ylamino)methylenemalonateThermal cyclization6-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and 7-phenyl-1,4-dihydro-1,8-naphthyridin-4-one
Isopropylidene (6-chloro-2-pyridylamino)methylenemalonateThermal cyclization7-Chloro-1,4-dihydro-1,8-naphthyridin-4-one and 1-(6-chloro-2-pyridyl)-3-[(6-chloro-2-pyridylamino)methylene]-1,2,3,4-tetrahydropyridine-2,4-dione
Isopropylidene (6-bromo-2-pyridylamino)methylenemalonateThermal cyclization7-Bromo-1,4-dihydro-1,8-naphthyridin-4-one and 1-(6-bromo-2-pyridyl)-3-[(6-bromo-2-pyridylamino)methylene]-1,2,3,4-tetrahydropyridine-2,4-dione
3-Acetyl-4-phenylaminopyrido[1,2-a]pyrimidin-2-one~100 °C, DMF, 4 h3-Acetyl-2-phenylaminopyrido[1,2-a]pyrimidin-4-one

Advanced Spectroscopic and Chromatographic Characterization of 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

1H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound scaffold. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

For the parent compound, this compound, characteristic signals are observed. For instance, a doublet at approximately 9.07 ppm is typically assigned to the proton at position 6 (H-6), which is deshielded due to the influence of the adjacent nitrogen atom and the carbonyl group. nih.gov The protons of the phenyl group usually appear as a multiplet in the range of 7.47-8.09 ppm. nih.gov A singlet around 6.91 ppm is characteristic of the proton at position 3 (H-3). nih.gov

Substitutions on the pyridopyrimidine core or the phenyl ring lead to predictable changes in the ¹H NMR spectrum. For example, the introduction of a methyl group at the 7-position in 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one results in a new singlet at approximately 2.42 ppm. nih.gov Similarly, a methoxy (B1213986) group at the 9-position of the pyridopyrimidine ring in 9-methoxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one introduces a singlet around 4.06 ppm. rsc.org

13C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of each carbon atom.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C-4) is typically observed as a downfield signal around 158.66 ppm. nih.gov The carbon at position 2 (C-2), attached to the phenyl group, resonates at approximately 162.09 ppm. nih.gov The carbons of the pyridine (B92270) ring and the pyrimidinone ring exhibit signals in the aromatic region, with their exact chemical shifts influenced by the nitrogen atoms and the carbonyl group. For example, C-6 and C-9a are found at around 137.29 ppm and 151.05 ppm, respectively. nih.gov The carbon at position 3 (C-3) typically appears at a more upfield position, around 100.14 ppm. nih.gov

Substituent effects are also evident in ¹³C NMR spectra. For instance, in 2-(p-tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the methyl carbon of the tolyl group gives a signal at approximately 21.47 ppm. nih.gov In 2-(4-chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the carbon atoms of the chlorophenyl ring show distinct chemical shifts due to the electronic effect of the chlorine atom. nih.gov

Application of 19F NMR for Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorinated analogues of this compound. mdpi.com The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe. mdpi.comnih.gov The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing valuable structural information. mdpi.com

In the analysis of fluorinated derivatives, such as those containing a trifluoromethyl group or a fluorine-substituted phenyl ring, ¹⁹F NMR can confirm the presence and location of the fluorine atoms. For example, in 2-(4-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the trifluoromethyl group would exhibit a characteristic singlet in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal provides information about the electronic nature of the pyridopyrimidine ring system.

Furthermore, ¹⁹F NMR is instrumental in studying interactions between these fluorinated compounds and biological macromolecules, as the fluorine signal can be a sensitive reporter of binding events. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound and its analogues. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a unique molecular formula.

For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₄H₁₁N₂O) is 223.0866. rsc.org HRMS analysis of a synthesized sample would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula. rsc.org

This technique is also invaluable for confirming the successful synthesis of substituted analogues. For example, for 9-methoxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the calculated m/z for [M+H]⁺ (C₁₅H₁₃N₂O₂) is 253.09715, and an experimental value of 253.09732 provides strong evidence for the correct product. rsc.org Similarly, for 7-methoxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the expected m/z for [M+H]⁺ is 253.09715, with an observed value of 253.09709. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

In the FTIR spectrum of this compound and its derivatives, several key absorption bands are expected. A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone in the pyrimidinone ring. For example, in 9-methoxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, this band appears at 1677 cm⁻¹. rsc.org

Stretching vibrations for C=N and C=C bonds in the aromatic rings typically appear in the range of 1400-1650 cm⁻¹. rsc.org For instance, bands at 1634 cm⁻¹, 1496 cm⁻¹, and 1472 cm⁻¹ are observed for 9-methoxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. rsc.org The C-H stretching vibrations of the aromatic rings are usually found above 3000 cm⁻¹.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound and its analogues, as well as for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor reactions and check the purity of fractions collected during column chromatography. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the separation of starting materials, intermediates, and products can be visualized. mdpi.com The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

Column Chromatography is a preparative technique used to purify the synthesized compounds. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system. mdpi.com By collecting fractions and analyzing them by TLC, the pure compound can be isolated.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of the final compounds with high accuracy. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a column, and the retention time and peak area are used to quantify the purity. A single sharp peak is indicative of a pure compound.

Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives of pyridopyrimidinones. The retention behavior of these compounds in GC is influenced by their structure, such as methyl substitution. nist.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently utilized to monitor the progress of chemical reactions involving the synthesis of this compound and its derivatives. This method allows for the qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of the desired product spot.

In the synthesis of various pyrido[1,2-a]pyrimidin-4-ones, TLC is the primary method for tracking the conversion of substrates. For instance, during the C3-selenylation of this compound, the reaction is monitored by TLC until the complete consumption of the starting material is observed. While specific stationary phases are not always detailed, silica gel is the standard adsorbent. The choice of mobile phase is critical for achieving good separation. A common eluent system for these compounds is a mixture of petroleum ether and ethyl acetate (B1210297). The polarity of this mixture can be adjusted to optimize the separation of the starting materials, products, and any by-products. For example, a reported Rf (retardation factor) value for 2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is 0.24 in a mobile phase of petroleum ether:ethyl acetate (5:2).

Table 1: TLC Parameters for a this compound Analogue

CompoundStationary PhaseMobile Phase (v/v)Rf Value
2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-oneSilica GelPetroleum Ether : Ethyl Acetate (5:2)0.24

Flash Column Chromatography for Product Purification

Following the successful synthesis of this compound and its analogues, purification is essential to isolate the target compound from unreacted starting materials, reagents, and by-products. Flash column chromatography is a widely employed preparative technique for this purpose due to its efficiency and speed.

The stationary phase of choice is typically silica gel, with a mesh size of 230–400 being common for achieving high-resolution separations. The selection of the eluent system is guided by the preliminary results obtained from TLC analysis. A solvent system that provides a good separation of the target compound from impurities on the TLC plate is adapted for the flash column. For the purification of this compound, a gradient of ethyl acetate in petroleum ether is often used, with the proportion of ethyl acetate being gradually increased to elute the compound of interest. In one specific instance, the crude product was purified by flash chromatography on a silica gel column using a mixture of ethyl acetate and petroleum ether, with the ratio varying from 1:4 to 1:3. For a selanylated analogue, a fixed ratio of petroleum ether to ethyl acetate (5:1) was utilized.

Table 2: Flash Column Chromatography Conditions for Purification

CompoundStationary PhaseEluent System (v/v)
This compoundSilica Gel (H)Ethyl Acetate / Petroleum Ether (gradient from 1:4 to 1:3)
2-Phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-oneSilica GelPetroleum Ether : Ethyl Acetate (5:1)

High-Performance Liquid Chromatography (HPLC) for Reaction Conversion Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the quantitative analysis of reaction mixtures and the assessment of product purity. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the available literature, the technique is listed as a method for its characterization. To illustrate the potential application of HPLC for this class of compounds, the conditions used for the analysis of a structurally similar molecule, flavone (B191248) (2-phenyl-4H-chromen-4-one), can be considered as a representative example.

The analysis of flavone is typically performed using reverse-phase HPLC. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution is often employed to ensure the efficient separation of compounds with varying polarities. The detection is commonly carried out using a UV detector, as the aromatic nature of these compounds results in strong UV absorbance.

Table 3: Representative HPLC Parameters for a Structurally Similar Compound (Flavone)

ParameterCondition
Column Kinetex C18 EVO, 2.6 µm, 2.1x50 mm
Mobile Phase Gradient elution (specifics not provided)
Detector UV
Retention Time 11.465 min

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the elemental composition of a pure organic compound. This analysis provides the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's proposed structure and purity.

For this compound, the molecular formula is C₁₄H₁₀N₂O. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental elemental analysis data for this compound were not found in the reviewed literature, the theoretical values provide a benchmark for its characterization.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01114168.15475.66
HydrogenH1.0081010.0804.54
NitrogenN14.007228.01412.61
OxygenO15.999115.9997.20
Total 222.247 100.00

Computational and Theoretical Investigations of 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry and understanding the electronic properties of the compound.

Quantum mechanical calculations are crucial for understanding the conformational behavior of molecules. For phenyl-substituted heterocyclic systems like 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key parameter is the torsional angle between the phenyl ring and the heterocyclic nucleus. Ab-initio computations on the related 2-phenylpyrimidine (B3000279) molecule have shown that a planar equilibrium conformation is favored. documentsdelivered.com This planarity is attributed to the absence of vicinal hydrogen-hydrogen interactions that would otherwise force the rings into a twisted arrangement. documentsdelivered.com This suggests that the this compound likely adopts a largely planar conformation, which can have significant implications for its interaction with biological targets. The stability of different conformations can be evaluated, with studies on similar bioactive pyrimidine (B1678525) derivatives showing how different crystalline forms (polymorphs) can arise from distinct molecular conformations. mdpi.com

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's stability and reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), global softness (σ), chemical potential (μ), and the electrophilicity index (ω).

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. A small HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com These parameters are vital for predicting how the molecule will interact in a biological system. researchgate.net While specific DFT calculations for the title compound are not detailed in the available literature, the general significance of these descriptors is well-established for related heterocyclic compounds. researchgate.netresearchgate.net

Table 1: Global Reactivity Descriptors and Their Significance

Descriptor Symbol Formula Significance
HOMO Energy EHOMO - Electron-donating capacity
LUMO Energy ELUMO - Electron-accepting capacity
Energy Gap ΔE ELUMO - EHOMO Chemical reactivity and kinetic stability
Chemical Potential μ (ELUMO + EHOMO) / 2 Electron escaping tendency
Chemical Hardness η (ELUMO - EHOMO) / 2 Resistance to change in electron distribution
Global Softness σ 1 / η Reciprocal of hardness, indicates reactivity

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of a ligand to the active site of a protein.

Derivatives of this compound have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Molecular docking simulations have been instrumental in understanding their mechanism of action. These studies show that the pyridopyrimidinone scaffold fits into the active site of the ALR2 enzyme. The binding is typically stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. Theoretical binding mode analysis has shown that the presence of phenol (B47542) or catechol hydroxyl groups on the phenyl ring is critical for pharmacophoric recognition by the enzyme. The docking results are consistent with structure-activity relationship data, where the absence or methylation of these hydroxyl groups leads to inactive or significantly less active compounds.

The versatile 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for its potential to interact with a variety of other biological targets. Docking studies on related pyrimidine structures have revealed potential inhibitory activity against several isoforms of cyclin-dependent kinases (CDKs), which are key enzymes in cell cycle regulation. Furthermore, analogues have been evaluated as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated target for malaria chemotherapy. nih.gov These studies highlight the ability of the core heterocyclic structure to be adapted for interaction with diverse protein active sites, including those of kinases and metabolic enzymes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, including the stability of a ligand-protein complex. By simulating the movements and interactions of atoms and molecules over time, MD can validate the results of molecular docking and assess the stability of the predicted binding poses. For example, in studies of related pyrimidine inhibitors, MD simulations run for durations of up to 100 nanoseconds have been used to confirm that the ligand remains stably bound within the active site of its target enzyme. nih.gov These simulations can reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds and conformational changes in the protein or ligand, that are not apparent from static docking poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

3D-QSAR for Biological Activity

There are currently no published 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), for this compound. These powerful computational techniques provide a three-dimensional understanding of the structure-activity relationship, which is fundamental for rational drug design.

Role of Steric, Electrostatic, and Hydrophobic Fields in Activity

Without specific 3D-QSAR studies, a detailed analysis of the role of steric, electrostatic, and hydrophobic fields in the biological activity of this compound cannot be provided. Such an analysis would typically be derived from the contour maps generated during CoMFA and CoMSIA, which pinpoint the spatial regions where modifications to the molecule would likely enhance or diminish its activity.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data for this compound, such as Nuclear Magnetic Resonance (NMR), is available from commercial suppliers, there is a lack of published research that correlates these experimental findings with theoretically predicted spectroscopic properties. bldpharm.com Such correlative studies, often employing methods like Density Functional Theory (DFT), are invaluable for confirming the compound's structure and understanding its electronic properties. The development of these theoretical models would be a valuable contribution to the chemical literature on this compound.

Mechanistic Elucidation of Reactions Involving 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One

Proposed Radical Mechanistic Pathways for Chalcogenation Reactions

The introduction of chalcogens, such as selenium and sulfur, at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one core is a significant transformation. Recent studies have explored these reactions, particularly through pathways involving radical intermediates. These methods, including visible-light photocatalysis and electrochemical approaches, offer efficient and regioselective functionalization. researchgate.net

The chalcogenation process is initiated by the generation of a chalcogen-centered radical. In the case of C3-selenylation using diphenyl diselenide (PhSeSePh), the initial step involves the formation of a phenylselanyl radical (PhSe•). nih.gov This can be achieved through various means, such as electrochemical oxidation or photocatalysis.

Once generated, the highly reactive PhSe• radical adds to the electron-rich C-3 position of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one ring system. This addition results in the formation of a new radical intermediate, which is stabilized by the heterocyclic structure. nih.gov The subsequent steps then lead to the final product, typically involving an oxidation and deprotonation sequence to restore aromaticity.

Catalysts and oxidants are crucial for the efficient generation of radical species in chalcogenation reactions.

Electrochemical Methods : In electro-oxidative selenylation, an electric current is used as an external oxidant-free strategy. The anodic oxidation of a diselenide is proposed to generate both a radical (RSe•) and a cation (RSe+). nih.gov This method avoids the need for stoichiometric chemical oxidants, presenting a greener alternative.

Silver Catalysis : Silver nitrate (AgNO₃) has been shown to catalyze the C3-phosphonation of 4H-pyrido[1,2-a]pyrimidin-4-ones, a reaction that can proceed through a radical pathway. researchgate.net

Visible Light Photocatalysis : A regioselective C3-H chalcogenation can be achieved using visible light photocatalysis. researchgate.net Blue LED irradiation is often effective for transformations involving organochalcogen compounds. researchgate.net

Copper Catalysis : Copper (I) iodide (CuI) is instrumental in synthesizing the pyrido[1,2-a]pyrimidin-4-one core itself through a tandem Ullmann-type reaction, which can involve radical-like intermediates during the C-N bond formation steps. nih.govrsc.org

Anodic Oxidation Mechanisms in Electro-Oxidative Functionalization

Electrochemical methods provide a powerful and environmentally friendly approach to functionalizing this compound. The mechanism for electro-oxidative C3-selenylation has been proposed based on mechanistic studies including radical trapping experiments and cyclic voltammetry. nih.gov

The proposed mechanism proceeds as follows:

Anodic Oxidation of Diselenide : The process begins at the anode, where diphenyl diselenide (Ph₂Se₂) is oxidized to generate a phenylselanyl radical (PhSe•) and a phenylselanyl cation (PhSe⁺). nih.gov

Radical Addition : The newly formed PhSe• radical adds to the C-3 position of the this compound substrate. nih.gov This step forms a radical intermediate (Intermediate A). nih.gov

Further Oxidation and Deprotonation : Intermediate A undergoes further anodic oxidation to form a carbocation, which is then deprotonated to yield the final C-3 selenylated product. nih.gov

Cathodic Reduction : Simultaneously, at the cathode, protons (H⁺) and PhSe⁺ cations are reduced to hydrogen gas (H₂) and PhSe• radicals, respectively, completing the catalytic cycle. nih.gov

This electrochemically driven strategy has been successfully applied to synthesize various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. nih.gov

Table 1: Selected Examples of Electrochemical C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-ones nih.gov

EntryPyrido[1,2-a]pyrimidin-4-one DerivativeDiselenideProductYield
12-phenyl-PhSeSePh2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one70%
27-Chloro-2-phenyl-PhSeSePh7-Chloro-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3c)70%
32-(4-Methoxyphenyl)-PhSeSePh2-(4-Methoxyphenyl)-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3g)67%
42-phenyl-1,2-di-p-tolyldiselane2-phenyl-3-(p-tolylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3o)94%

Cyclization Mechanisms in Pyrido[1,2-a]pyrimidin-4-one Formation

The synthesis of the core 4H-pyrido[1,2-a]pyrimidin-4-one structure is most commonly achieved through the cyclization of 2-aminopyridine (B139424) precursors. researchgate.net The specific mechanism can vary depending on the reagents and conditions employed.

One prominent method involves the thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. This reaction proceeds via a one-pot process where decarboxylation and cyclization occur upon heating at high temperatures (240-260 °C). clockss.org The reaction is believed to proceed through an N-(2-pyridyl)iminoketene intermediate, which then undergoes a [4+2] cycloaddition. clockss.org

Another efficient approach is a one-pot tandem CuI-catalyzed Ullmann-type C-N bond formation followed by an intramolecular amidation reaction. nih.gov In this pathway, a 2-halopyridine is first coupled with a (Z)-3-amino-3-arylacrylate ester. The copper(I) catalyst facilitates both the initial intermolecular C-N bond formation and the subsequent intramolecular cyclization to form the pyrimidinone ring. nih.gov

The "ortho effect" is a phenomenon in substituted benzene compounds where the presence of a substituent at the ortho position relative to a reactive center can significantly alter the reaction rate or outcome due to steric hindrance or electronic interactions. wikipedia.org

In the context of the formation of this compound from precursors bearing substituents on the phenyl ring, an ortho substituent could influence the cyclization step. For instance, in the cyclization of an intermediate derived from a substituted (Z)-3-amino-3-phenylacrylate, a bulky ortho group on the phenyl ring could sterically hinder the rotation around the C-C bond connecting the phenyl ring and the acrylate (B77674) backbone. This steric hindrance could force the reacting groups out of planarity, potentially affecting the rate and efficiency of the ring closure. wikipedia.orgstackexchange.com While specific studies detailing the ortho effect in this exact cyclization are not prevalent, the general principles suggest that ortho substituents could modulate the electronic and conformational properties of the transition state leading to the pyrimidinone ring.

Investigation of Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. The Suzuki-Miyaura cross-coupling, in particular, has been used to introduce (het)aryl and vinyl groups onto the heterocyclic core. nih.govproprogressio.hu

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst:

Oxidative Addition : A low-valent palladium(0) species reacts with a halo-substituted 4H-pyrido[1,2-a]pyrimidin-4-one, inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation : The organopalladium(II) intermediate reacts with a boronic acid (or its boronate ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This methodology has proven effective for modifying various positions of the ring system, even allowing for successful coupling with less reactive chloro derivatives to produce the desired products in good to excellent yields. nih.gov Similarly, copper-catalyzed Ullmann-type C-N cross-coupling is a key step in the synthesis of the core ring system itself, demonstrating the versatility of cross-coupling chemistry in relation to this scaffold. rsc.org

The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. A combination of experimental techniques is often employed to probe the intricate details of these reaction pathways, including the identification of transient intermediates and the determination of the sequence of elementary steps. This section focuses on the application of radical trapping experiments, gas chromatography-mass spectrometry (GC-MS), and cyclic voltammetry in unraveling the mechanisms of reactions involving this heterocyclic scaffold.

Radical Trapping Experiments

Radical trapping experiments are a powerful tool for detecting the presence of radical intermediates in a reaction. These experiments introduce a "radical trap," a molecule that can react with transient radicals to form a stable product, which can then be identified. In the context of the electro-oxidative C3-selenylation of this compound, radical trapping experiments have provided evidence for a radical-mediated pathway. mdpi.com

To investigate the potential involvement of radical species, the reaction was conducted in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a well-known radical scavenger. The addition of TEMPO to the reaction mixture resulted in the formation of a TEMPO-adduct, which was subsequently detected by mass spectrometry. This observation strongly suggests the generation of a radical intermediate during the course of the reaction.

Specifically, in the proposed mechanism for the C3-selenylation, it is suggested that the anodic oxidation of a diselenide generates a selanyl radical (RSe•). mdpi.com This radical then adds to the C-3 position of this compound, forming a radical intermediate. mdpi.com The presence of TEMPO intercepts this radical, leading to the formation of a stable TEMPO-adduct and consequently inhibiting the formation of the desired selenylated product. This outcome provides compelling evidence for the existence of a radical pathway in this transformation. mdpi.com

Radical Scavenger Observation Conclusion
2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)Formation of a TEMPO-adduct detected by mass spectrometry.The reaction proceeds through a radical-mediated pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Intermediates and Byproducts

Gas chromatography-mass spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for identifying and quantifying the components of a complex mixture, including reaction intermediates and byproducts. In the study of the electro-oxidative C3-selenylation of this compound, GC-MS analysis has been instrumental in supporting the proposed reaction mechanism. mdpi.com

By analyzing the crude reaction mixture at different time intervals, GC-MS can provide a snapshot of the species present as the reaction progresses. This allows for the identification of transient intermediates that may not be isolable, as well as any side products that are formed. For instance, in the aforementioned selenylation reaction, GC-MS analysis of the reaction mixture confirmed the presence of the starting materials and the desired selenylated product. mdpi.com

Analytical Technique Application in Mechanistic Study Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of the crude reaction mixture for the C3-selenylation of this compound.Confirmed the presence of starting materials, the final product, and the TEMPO-adduct in radical trapping experiments, supporting a radical mechanism. mdpi.com

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a chemical species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept in a cyclic manner, information about the oxidation and reduction potentials of the analyte can be obtained. In the investigation of the electro-oxidative C3-selenylation of this compound, cyclic voltammetry studies have provided valuable insights into the electronic properties of the reactants and have helped to rationalize the proposed mechanism. mdpi.com

The cyclic voltammograms of this compound and diphenyl diselenide were recorded to determine their respective oxidation potentials. The data revealed that both substrates can undergo single-electron oxidation under the reaction conditions. mdpi.com This finding is consistent with the proposed mechanism, which involves the initial anodic oxidation of the diselenide to generate a selanyl radical. mdpi.com

The oxidation potential of this compound itself is also of significance. The ability of this substrate to undergo oxidation suggests that it can participate in electron transfer processes, which is a key feature of the proposed radical mechanism. mdpi.com The CV data, in conjunction with the results from radical trapping experiments and GC-MS analysis, provides a comprehensive and coherent picture of the reaction mechanism, highlighting the electrochemical generation of radical intermediates and their subsequent reaction to form the final product. mdpi.com

Compound Electrochemical Technique Observation Implication for Mechanism
This compoundCyclic VoltammetryUndergoes single-electron oxidation.Capable of participating in electron transfer processes, consistent with a radical mechanism. mdpi.com
Diphenyl diselenideCyclic VoltammetryUndergoes single-electron oxidation.Supports the proposed initial step of anodic oxidation to form a selanyl radical. mdpi.com

Exploration of Biological Activities and Structure Activity Relationships of 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One Derivatives Excluding Clinical Applications

Aldose Reductase (ALR2) Inhibitory Activity

Research has focused on developing 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (PPP) derivatives as a new class of selective aldose reductase (ALR2) inhibitors. scispace.comnih.gov ALR2 is a key enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions. The enzyme's activity can lead to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.

Role of Hydroxy Substitutions and Side Chains in Inhibitory Potency

The inhibitory potency of these derivatives against ALR2 is significantly influenced by the presence and position of hydroxy (-OH) groups on the 2-phenyl ring. nih.gov Studies show that derivatives with a phenol (B47542) (a single -OH group) or a catechol (two adjacent -OH groups) moiety on the 2-phenyl ring exhibit ALR2 inhibitory activity in the micromolar to submicromolar range. researchgate.netconsensus.app

The presence of these hydroxyl groups is critical for the molecule's recognition and binding within the enzyme's active site. nih.gov It is hypothesized that the anionic form of these hydroxyl groups mimics the carboxylate function found in many other carboxylic acid-based ALR2 inhibitors, allowing for effective interaction with the enzyme. scispace.com

Further enhancement of inhibitory activity is achieved by adding a hydroxy group to the main pyrido[1,2-a]pyrimidin-4-one nucleus, specifically at the 6- or 9-position. nih.gov For instance, compounds with a catechol group on the 2-phenyl ring and an additional hydroxyl at position 9 demonstrated some of the highest potencies. scispace.com Conversely, lengthening the side chain at the 2-position, such as changing it from a phenyl to a benzyl (B1604629) group, generally leads to a decrease in inhibitory activity. nih.gov

Structure-Activity Relationships Based on Functional Group Modifications

Structure-activity relationship (SAR) studies confirm the essential role of the phenolic hydroxyls. acs.org Modification of these groups, such as through methylation, results in compounds that are either completely inactive or only scarcely active. nih.govconsensus.app This finding strongly indicates that the free hydroxyl groups are directly involved in the pharmacophoric recognition at the ALR2 active site. acs.org

The most potent compounds from these studies were subjected to molecular docking simulations to visualize their binding mode within the ALR2 crystal structure. nih.gov The results of these simulations were fully consistent with the observed SAR, showing that the hydroxyl groups on the 2-phenyl ring anchor the derivatives into the catalytic site of the enzyme. scispace.com Compounds lacking these hydroxyls were unable to achieve a stable binding orientation. scispace.com

The table below summarizes the ALR2 inhibitory activity (IC₅₀) for selected this compound derivatives, highlighting the impact of different substitutions.

CompoundSubstituent on 2-Phenyl RingSubstituent on Pyrido[1,2-a]pyrimidin-4-one CoreALR2 IC₅₀ (μM)
134'-HydroxyNone4.50
143',4'-DihydroxyNone0.88
284'-Hydroxy9-Hydroxy2.07
293',4'-Dihydroxy9-Hydroxy0.45
154'-MethoxyNone>50
10NoneNone>50

Anti-Inflammatory and Vasculoprotective Properties (In Vitro/Ex Vivo)

Select derivatives of the pyrido[1,2-a]pyrimidin-4-one class have been investigated for their effects on key cellular events associated with vascular inflammation and disease, such as atherosclerosis. These studies have been conducted in vitro using human cell lines.

Inhibition of Endothelial Cell Dysfunction

Endothelial cell dysfunction is a critical early event in the development of vascular lesions. A specific derivative, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, was studied for its effects on human umbilical vein endothelial cells (HUVECs). nih.gov This compound was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by cytokines. nih.gov This is a significant finding as VCAM-1 plays a crucial role in recruiting inflammatory cells to the vessel wall. Notably, the compound was not toxic to HUVECs, even at high concentrations, and did not inhibit their proliferation. nih.govnih.gov In a separate study, this derivative, also referred to as DB103, was shown to reduce oxidative stress in endothelial cells induced by the inflammatory cytokine TNF-α. nih.gov

Modulation of Smooth Muscle Cell Proliferation and Activation

The proliferation and activation of vascular smooth muscle cells are central to the formation of neointimal lesions that can narrow blood vessels. nih.gov The compound 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one was shown to selectively inhibit the proliferation of human aortic smooth muscle cells (HAoSMCs) in a concentration-dependent manner. nih.govnih.gov Furthermore, it inhibited the induction of cyclooxygenase-2 (COX-2) expression and the subsequent release of prostaglandin (B15479496) E2 in these cells. nih.gov It also successfully inhibited the transcription and activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammation. nih.gov

Effects on Cytokine-Induced Adhesion Molecule Expression (e.g., VCAM-1)

As mentioned, a key vasculoprotective effect observed was the inhibition of VCAM-1 expression on endothelial cells. nih.gov In HUVECs stimulated with inflammatory cytokines, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one effectively suppressed the appearance of VCAM-1 on the cell surface. nih.gov This action can interfere with the inflammatory cascade by reducing the adhesion and infiltration of leukocytes into the vascular wall, a primary step in the pathogenesis of atherosclerosis.

The table below details the in vitro vasculoprotective effects of the derivative 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Biological EffectCell TypeObservation
Cell ProliferationHUVECNo inhibition
Cell ProliferationHAoSMCInhibited in a concentration-dependent manner
VCAM-1 ExpressionHUVECInhibited cytokine-induced expression
COX-2 ExpressionHAoSMCInhibited induction
MMP-9 ActivityHAoSMCInhibited

Influence on Cyclooxygenase-2 (COX-2) Expression and Prostaglandin E2 Release

Research has shown that derivatives of this compound can modulate inflammatory pathways. Specifically, the derivative 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one demonstrated tissue-specific effects. In human aortic smooth muscle cells (HAoSMCs), this compound inhibited the induction of cyclooxygenase-2 (COX-2) expression and the subsequent release of prostaglandin E2 (PGE2). nih.gov However, it did not show the same inhibitory effect on COX-2 expression in human umbilical vein endothelial cells (HUVECs). nih.gov This selective action highlights the nuanced biological activity of this class of compounds.

Impact on Matrix Metalloproteinase-9 (MMP-9) Transcription and Activity

In addition to its anti-inflammatory effects, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the transcription and activity of matrix metalloproteinase-9 (MMP-9). nih.gov MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process implicated in various physiological and pathological events, including tissue remodeling and inflammation. The inhibition of MMP-9 by this pyrido[1,2-a]pyrimidin-4-one derivative further underscores its potential as a modulator of cellular processes.

Antioxidant Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Several studies have highlighted the significant antioxidant properties of this compound derivatives. The presence of a phenol or a catechol moiety at the 2-position of the scaffold is crucial for this activity. nih.gov Derivatives featuring a catechol group, in particular, have demonstrated the most potent antioxidant effects. nih.gov The structure-activity relationship suggests that the hydroxyl groups on the phenyl ring are key to their ability to scavenge free radicals. nih.govresearchgate.net

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. ijpsonline.com The results from these studies consistently show that the hydroxylated derivatives are effective antioxidants. nih.govijpsonline.com

Enzyme Inhibition Studies (Beyond ALR2)

The biological activities of this compound derivatives extend to the inhibition of several key enzymes.

Human Leukocyte Elastase (HLE) Inhibition

Certain derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as inhibitors of human leukocyte elastase (HLE). researchgate.net HLE is a serine protease that can degrade various proteins, and its excessive activity is linked to inflammatory conditions. The ability of these compounds to inhibit HLE suggests a potential role in modulating inflammatory responses. researchgate.netnih.gov

Acetylcholinesterase Inhibition

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have also shown promise as inhibitors of acetylcholinesterase (AChE). researchgate.net AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit. nih.gov

Receptor Antagonism and Efflux Pump Inhibition

The versatility of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is further demonstrated by its activity in receptor antagonism and efflux pump inhibition. Some C3 arylated derivatives have been reported to act as CXCR3 antagonists. researchgate.net The CXCR3 receptor is involved in inflammatory and immune responses.

Furthermore, certain pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to inhibit efflux pumps. researchgate.net Efflux pumps are proteins that can expel a wide range of substances from cells, and their inhibition is a strategy to overcome multidrug resistance in various contexts.

5-HT6 Receptor Antagonism

Derivatives of the pyrido[1,2-a]pyrimidine (B8458354) class have been identified as potent antagonists of the 5-HT6 serotonin (B10506) receptor, a target of interest for cognitive disorders. Comprehensive structure-activity relationship (SAR) studies have been conducted on 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imine derivatives. nih.gov

A key screening hit, 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine, demonstrated high potency with an IC50 value of 4.0 nM. nih.gov SAR studies revealed that modifications to the core structure significantly influenced antagonist activity. The introduction of small, electron-donating groups to the central pyrido[1,2-a]pyrimidine core resulted in a 2- to 4-fold improvement in activity. nih.gov Molecular docking studies using a homology model of the human 5-HT6 receptor helped to rationalize these findings, providing insight into the binding interactions responsible for the observed antagonism. nih.gov

CompoundDescriptionActivity (IC50)Reference
2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imineScreening hit with a pyrido[1,2-a]pyrimidin-4-imine core.4.0 nM nih.gov
Derivatives with small, electron-donating groupsAnalogs with modifications on the central core.~1-2 nM nih.gov

MexAB-OprM Specific Efflux Pump Inhibition

In the fight against antibiotic resistance, the inhibition of bacterial efflux pumps is a key strategy. The MexAB-OprM efflux pump in Pseudomonas aeruginosa is a significant contributor to multidrug resistance. Derivatives of the this compound scaffold have been specifically investigated as inhibitors of this pump. nih.govnih.gov

Research has focused on optimizing the pyridopyrimidine scaffold to enhance potency. nih.gov A pharmacophore model predicted that incorporating substituents at the 2-position would improve inhibitory activity. This was confirmed experimentally, with piperidine (B6355638) substituents at this position found to be optimal. nih.gov Further optimization involved the careful positioning of an essential acidic moiety relative to the scaffold, leading to the discovery of vinyl tetrazole derivatives with even greater potency. nih.gov These studies highlight the importance of targeted modifications to the pyrido[1,2-a]pyrimidine core to achieve specific and potent inhibition of the MexAB-OprM efflux pump. nih.govnih.gov

Compound SeriesKey Structural FeatureObserved EffectReference
Pyridopyrimidine DerivativesCore scaffold for inhibitor development.Identified as specific inhibitors of the MexAB-OprM pump. nih.gov
2-Substituted PyridopyrimidinesIncorporation of substituents, particularly piperidines, at the 2-position.Improved potency as predicted by a pharmacophore model. nih.gov
Vinyl Tetrazole DerivativesStrategic placement of an acidic moiety relative to the core.Demonstrated greater potency than earlier derivatives. nih.gov

CXCR3 Antagonism

The C-X-C chemokine receptor 3 (CXCR3) is a G-protein coupled receptor involved in inflammatory responses, making it a target for various inflammatory conditions. While direct studies on this compound derivatives are limited, research on the closely related 3H-pyrido[2,3-d]pyrimidin-4-one scaffold has demonstrated potent CXCR3 antagonism. vu.nl

These studies provide valuable SAR insights that could be applicable to the pyrido[1,2-a]pyrimidin-4-one core. For instance, the introduction of a (4-fluoro-3-(trifluoromethyl)phenyl)acetyl group and a 3-methylene-pyridine substituent was found to significantly improve affinity for the human CXCR3 receptor. vu.nl This suggests that specific substitutions on the pyridopyrimidine framework are crucial for achieving high-affinity CXCR3 antagonism.

Investigations into Anticancer Potential (Cellular/Molecular Mechanisms In Vitro)

The antiproliferative properties of this compound derivatives have been evaluated against various human cancer cell lines in vitro. These studies aim to identify potent compounds and elucidate their mechanisms of action at a cellular and molecular level.

Activity Against Specific Cancer Cell Lines (e.g., colon, lung, head and neck carcinoma)

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been synthesized and tested for antiproliferative effects against several human cancer cell lines. nih.gov Notably, some of these compounds displayed good activity against the Colo-205 colon carcinoma cell line. nih.gov

Specifically, derivatives substituted with a 4-chlorophenyl sulfonyl (Compound 6d), 2,5-dichlorophenyl sulfonyl (Compound 6e), and 4-methylphenyl sulfonyl (Compound 6i) group showed significant activity against Colo-205, as well as MDA-MB 231 (breast cancer) and IMR-32 (neuroblastoma) cell lines. nih.gov Research on other related pyridopyrimidine structures has also shown activity against lung cancer cell lines such as A-549. nih.gov While specific data on head and neck carcinoma cell lines for this exact scaffold are not detailed, the broad-spectrum activity observed suggests potential in this area as well.

CompoundCancer Cell LineCell Line TypeActivity (IC50 in µM)Reference
Compound 6d (4-chlorophenyl sulfonyl derivative)Colo-205Colon Carcinoma2.5 nih.gov
Compound 6e (2,5-dichlorophenyl sulfonyl derivative)Colo-205Colon Carcinoma5.0 nih.gov
Compound 6i (4-methylphenyl sulfonyl derivative)Colo-205Colon Carcinoma5.0 nih.gov
Related Pyridopyrimidine Derivative 8dA-549Lung Carcinoma7.23 nih.gov
Related Pyridopyrimidine Derivative 8dHCT-116Colon CarcinomaMild Activity nih.gov

Mechanisms of Antiproliferative Action (In Vitro)

Investigations into the mechanisms underlying the anticancer effects of pyridopyrimidine derivatives have revealed several pathways. For related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the antiproliferative action has been linked to the inhibition of key signaling proteins and the induction of apoptosis. nih.gov

One highly active derivative was found to inhibit both wild-type Epidermal Growth Factor Receptor (EGFRWT) and its mutant form (EGFRT790M). nih.gov Mechanistic studies in PC-3 prostate cancer cells showed that this compound arrested the cell cycle in the pre-G1 phase and significantly induced apoptosis. nih.gov This pro-apoptotic effect was further evidenced by a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other studies on related pyridine (B92270) derivatives have shown that they can induce cell cycle arrest at the G2/M phase and may also target other kinases involved in tumor progression, such as VEGFR-2. nih.govrsc.org These findings suggest that the this compound scaffold can be a versatile template for developing anticancer agents that act through multiple mechanisms, including kinase inhibition and induction of programmed cell death.

SIRT1 Activation Studies

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Its activation is considered a potential therapeutic strategy for various diseases. In the search for novel SIRT1 activators, a focused in-house library of synthetic molecules, which included this compound, was computationally screened. This screening was part of a multidisciplinary approach that combined in silico techniques with organic synthesis and in vitro evaluation to identify new SIRT1 activators. While the primary hits identified from this effort were other novel compounds, the inclusion of the this compound scaffold in the screening library indicates its potential relevance and utility in the design of molecules targeting SIRT1.

Identification of Novel SIRT1 Activators

The search for new, effective Sirtuin 1 (SIRT1) activators has led researchers to explore various chemical scaffolds, including the 4H-pyrido[1,2-a]pyrimidin-4-one nucleus. SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in numerous cellular processes, including cell differentiation, gene transcription, and DNA repair. nih.gov Its activation is considered a promising strategy for addressing age-related conditions. nih.gov

Within this context, this compound has been identified as a compound of interest. researchgate.net It was included in a focused library of synthetic molecules, inspired by natural products, that were screened for their potential to activate the SIRT1 enzyme. researchgate.net This identification stemmed from a structure-based approach aimed at discovering novel cardioprotective agents that function through SIRT1 activation. researchgate.net

Multidisciplinary Approaches (In Silico, Organic Synthesis, In Vitro, Ex Vivo)

The investigation into this compound and related compounds as SIRT1 activators has been characterized by a multidisciplinary strategy, integrating computational methods with practical laboratory research. researchgate.net

Table 1: Methodologies in the Study of Pyrido[1,2-a]pyrimidin-4-ones as SIRT1 Activators

Research PhaseMethodologyDescription
Discovery In Silico ScreeningA structure-based approach using molecular docking and relative ligand binding energy calculations was employed to screen a chemical library, which included this compound, to identify potential SIRT1 activators. researchgate.net
Synthesis Organic SynthesisThe parent compound, this compound, was synthesized by condensing 2-aminopyridine (B139424) with ethyl 3-oxo-3-phenylpropanoate in the presence of polyphosphoric acid (PPA). researchgate.net
Evaluation In Vitro & Ex Vivo StudiesFollowing computational identification and synthesis, compounds are typically subjected to in vitro enzymatic assays and ex vivo studies to confirm their biological activity and therapeutic potential, such as in cardioprotection. researchgate.net

This integrated approach allows for the rational design and evaluation of new chemical entities. The initial in silico screening efficiently identifies promising candidates, which are then synthesized and subjected to biological testing to validate the computational predictions. researchgate.net

Antifungal Activity

While the pyrido[1,2-a]pyrimidine scaffold is explored for various biological activities, specific research detailing the antifungal properties of this compound is not prominently available in the reviewed literature. However, studies on structurally related heterocyclic systems indicate that the broader class of pyridopyrimidines is being investigated for antimicrobial applications. irispublishers.com

For instance, derivatives of the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold have been synthesized and evaluated for their activity against various pathogens. irispublishers.com Additionally, N-aryl amides derived from pyrido[1,2-a]pyrimidin-2-ones were assessed for their in vitro antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing significant effects.

Table 2: Antifungal Activity of Related Pyrimidine (B1678525) Derivatives

Compound ClassTarget OrganismsFindings
Pyrido[2,3-d]pyrimidine derivativesVarious pathogensInvestigated for versatile pharmacological activities, including antifungal properties. irispublishers.com
N-aryl amides of pyrido[1,2-a]pyrimidin-2-oneAspergillus niger, Candida albicansAll synthesized compounds demonstrated significant antifungal activity in disc diffusion assays.

These findings suggest that nitrogen-containing fused heterocyclic systems are a promising area for the development of new antifungal agents, though specific data for this compound remains to be established.

Anti-ulcerative Properties

The 4H-pyrido[1,2-a]pyrimidin-4-one framework is recognized as a structural motif present in molecules with potential anti-ulcerative effects. researchgate.net Derivatives of this scaffold have been investigated for a range of biological activities, including their application as anti-ulcer drugs. researchgate.net

Research into related pyrimidine-fused systems has identified compounds with significant anti-inflammatory activity and minimal ulcerogenic effects. nih.gov For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives were found to be highly effective anti-inflammatory agents with low ulcer indices when compared to standard drugs like indomethacin. nih.govnih.gov One study highlighted a derivative with an ulcer index of just 0.38%, demonstrating the potential for this class of compounds to offer gastrointestinal safety. These studies underscore the therapeutic potential of the broader pyridopyrimidine class in developing agents with anti-ulcerative properties.

Emerging Applications and Future Research Directions of 2 Phenyl 4h Pyrido 1,2 a Pyrimidin 4 One

Development of Fluorescent Probes Based on the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The inherent fluorescence of the pyrido[1,2-a]pyrimidin-4-one system makes it an excellent candidate for the development of chemosensors. By modifying the core structure, researchers can create highly sensitive and selective probes for various analytes.

The rational design of fluorescent probes based on the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold involves introducing specific functional groups that can selectively interact with target ions. This targeted approach allows for the creation of chemosensors with high specificity.

A notable example is the development of a C-3 sulfenylated this compound derivative as a fluorescent probe for the detection of ferric ions (Fe³⁺) researchgate.net. The design incorporates a sulfur-containing group at the C-3 position, which acts as a recognition site for Fe³⁺. Upon binding with Fe³⁺, the fluorescence of the compound is quenched, allowing for quantitative detection of the ion. This specific interaction demonstrates the power of rational design in tuning the scaffold for recognizing specific metal ions. Similarly, derivatives of this scaffold have been designed for the recognition of other ions, such as cyanide, highlighting the versatility of the core structure in developing targeted chemosensors researchgate.net.

Advanced sensor design has moved towards dual-channel probes, which provide two different signal outputs (e.g., fluorescent and colorimetric) for more reliable detection. The pyrido[1,2-a]pyrimidin-4-one scaffold is well-suited for creating such systems. A rationally designed probe based on this framework has demonstrated the ability to detect cyanide in aqueous media through both fluorescent and colorimetric changes researchgate.net. This dual-mode analysis enhances the accuracy and reliability of detection mdpi.comescholarship.org.

Furthermore, the reversibility of these sensors is a key feature for practical applications. The interaction between the probe and the analyte can often be reversed, allowing the sensor to be regenerated and reused. This reversible sensing capability is a significant advantage for developing cost-effective and sustainable monitoring technologies researchgate.net.

While many fluorescent probes operate in solution, there is a growing demand for solid-state sensors for applications such as test strips and coating materials. The pyrido[1,2-a]pyrimidin-4-one scaffold has shown promise in this area as well. Probes developed from this core have been successfully applied for solid-state cyanide detection, where the sensing material is coated onto a solid support like a test strip researchgate.net. This enables rapid, on-site visual detection without the need for complex instrumentation, expanding the practical utility of these fluorescent probes.

Role as Fine Chemical Intermediates in Organic Synthesis

Beyond their direct applications, 4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are valuable intermediates in organic synthesis. researchgate.netresearchgate.net Their core structure can be readily functionalized at various positions, making them versatile building blocks for constructing more complex molecules. researchgate.netresearchgate.net

The C-H functionalization of the pyrido[1,2-a]pyrimidin-4-one core is a powerful tool for creating diverse derivatives. researchgate.net For instance, the C-3 position of this compound can undergo electrochemical C3-selenylation. nih.gov In this reaction, the parent compound reacts with a diselenide to introduce a selanyl group at the C-3 position, yielding a new, more complex molecule. nih.gov This process highlights the compound's role as a platform for generating novel organoselenium compounds, which have significant applications in medicinal chemistry and materials science. nih.gov

Starting MaterialReagentReaction TypeProduct
This compoundDiphenyl diselenideElectro-oxidative C3-selenylation2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

This reactivity allows chemists to use the this compound scaffold as a starting point for synthesizing a wide array of molecules with tailored properties. researchgate.netnih.gov

Potential in Materials Science and Polymer Chemistry

The unique photophysical properties and structural rigidity of the pyrido[1,2-a]pyrimidin-4-one scaffold make it an attractive candidate for applications in materials science. researchgate.netresearchgate.net The fluorescence and chemosensing capabilities discussed earlier can be integrated into polymers and other materials to create "smart" materials that respond to environmental stimuli.

For example, monomers containing the this compound unit could be polymerized to create fluorescent polymers. These materials could find use in organic light-emitting diodes (OLEDs), chemical sensors, or as security inks. The ability to functionalize the core structure allows for the fine-tuning of its optical and electronic properties, which is crucial for optimizing performance in material applications. researchgate.net

Design of Analogues for Enhanced Biological Efficacy and Selectivity

The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, and extensive research has been dedicated to designing analogues with improved biological activity and selectivity. rsc.org By systematically modifying the core, researchers can optimize the interaction of these compounds with specific biological targets.

For instance, in the development of aldose reductase (ALR2) inhibitors, modifications to the 2-phenyl-pyrido[1,2-a]pyrimidin-4-one structure have been shown to significantly impact inhibitory potency. nih.gov Introducing a phenol (B47542) or catechol moiety on the 2-phenyl group led to compounds with micromolar to submicromolar activity. nih.gov Further enhancement was achieved by adding a hydroxyl group at the 6 or 9 position of the pyridopyrimidine core. nih.gov Conversely, lengthening the side chain from a phenyl to a benzyl (B1604629) group generally reduced activity. nih.gov

Another example is the design of SHP2 inhibitors, where a two-round design strategy was employed. nih.gov An initial rigid analogue showed good activity, but molecular docking suggested its rigidity might limit further improvement. nih.gov In a second design round, a sulfur atom was introduced as a linker to increase the flexibility of the molecule, which led to a significant increase in enzymatic activity. nih.gov These studies demonstrate how rational, structure-based design can lead to the development of highly potent and selective drug candidates based on the this compound scaffold.

TargetStructural Modification to Pyrido[1,2-a]pyrimidin-4-one CoreImpact on Biological Efficacy
Aldose Reductase (ALR2)Addition of hydroxyl group at position 6 or 9Enhancement of inhibitory potency nih.gov
Aldose Reductase (ALR2)Lengthening of the 2-side chain to benzylGeneral reduction in activity nih.gov
SHP2Insertion of a sulfur atom linker to increase flexibilitySignificant improvement in enzymatic activity nih.gov

Exploration of Unexplored Functionalization Pathways and Regioselectivity

The this compound scaffold has been a subject of extensive research, leading to the development of various functionalization methods. A significant focus has been on direct C-H functionalization, which offers an efficient and atom-economical approach to introduce new functional groups. Research has demonstrated successful regioselective functionalization at the C3 position of the 4H-pyrido[1,2-a]pyrimidin-4-one core. researchgate.netnih.govresearchgate.net

Several methodologies have been established, including:

Thiocyanation: A metal-catalyst-free method using K2S2O8 allows for direct C(sp²)−H thiocyanation at the C3 position with high regioselectivity and broad substrate scope. researchgate.net

Phosphonation: A silver-catalyzed direct C3 phosphonation with dialkyl phosphites has been developed, showing high regioselectivity and compatibility with various functional groups. researchgate.net

Alkenylation: Palladium-catalyzed direct C3 alkenylation has been achieved with acrylate (B77674) esters, styrenes, and other activated alkenes, exhibiting complete regio- and stereoselectivity. nih.gov

Electrochemical Halogenation and Trifluoromethylation: Catalyst-free electrochemical methods have been developed for halogenation and trifluoromethylation, offering an environmentally friendly approach with high regioselectivity. researchgate.net

Sulfonylation and Thiocyanation: Electrochemical methods utilizing inexpensive sodium sulfinates and ammonium thiocyanate provide selective C3-sulfonylated and -thiocyanated derivatives. researchgate.net

While these methods have significantly advanced the derivatization of this scaffold, future research could explore currently less chartered functionalization pathways. For instance, the development of novel catalytic systems for C-H activation at other positions of the heterocyclic core, though challenging, could unlock new avenues for structural diversification. Furthermore, exploring multicomponent reactions that simultaneously introduce multiple functional groups in a single step could enhance synthetic efficiency. The regioselectivity of these reactions will continue to be a critical aspect of investigation, with the potential for catalyst and directing group control to achieve functionalization at positions other than C3.

Functionalization MethodReagent/CatalystPositionKey Features
ThiocyanationK2S2O8C3Metal-free, room temperature, excellent regioselectivity researchgate.net
PhosphonationSilver-catalyzedC3High regioselectivity, broad substrate scope researchgate.net
AlkenylationPalladium-catalyzedC3Complete regio- and stereoselectivity nih.gov
HalogenationElectrochemicalC3Catalyst- and external oxidant-free researchgate.net
SulfonylationElectrochemicalC3Uses inexpensive sodium sulfinates researchgate.net

Advanced Computational Modeling for Novel Derivative Design and Optimization

The integration of advanced computational modeling has become an indispensable tool in the rational design and optimization of novel this compound derivatives with enhanced biological activities. nih.govmdpi.com These computational approaches provide valuable insights into the molecular interactions between the designed compounds and their biological targets, thereby guiding synthetic efforts towards more potent and selective molecules.

One prominent application of computational modeling is in the field of enzyme inhibition. For instance, in the design of novel allosteric SHP2 inhibitors, molecular docking and molecular dynamics studies have been employed to elucidate the binding mode and mechanism of pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov These studies can reveal crucial information about the "bidentate ligand" formation and the flexibility of the structure, which are critical for inhibitory activity. nih.gov By understanding these interactions at a molecular level, researchers can rationally design second-generation compounds with improved efficacy. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies are instrumental in identifying the key structural features that govern the biological activity of these compounds. researchgate.net For example, a QSAR study on curcumine derivatives as HIV-1 integrase inhibitors, a related class of compounds, successfully developed a statistically significant model to predict inhibitory activity. researchgate.net Such models can be applied to virtually screen libraries of this compound derivatives and prioritize candidates for synthesis and biological evaluation.

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that has been utilized to predict the biological activity profiles of novel heterocyclic systems, including those related to the pyrido[1,2-a]pyrimidine (B8458354) core. mdpi.com This approach can forecast a wide range of biological activities, such as anticonvulsant properties, based on the chemical structure of a compound. mdpi.com

Computational MethodApplicationKey Insights
Molecular DockingSHP2 inhibitor designUnderstanding binding modes and ligand-protein interactions nih.gov
Molecular DynamicsSHP2 inhibitor designElucidating binding mechanisms and structural flexibility nih.gov
QSARHIV-1 integrase inhibitor studiesIdentifying key structural features for biological activity researchgate.net
PASS PredictionAnticonvulsant activity predictionForecasting potential biological activities of novel compounds mdpi.com

Integration with Other Heterocyclic Systems for Multifunctional Compounds

The strategic integration of the this compound core with other heterocyclic systems presents a promising avenue for the development of multifunctional compounds with novel and enhanced biological properties. This molecular hybridization approach aims to combine the pharmacophoric features of different heterocyclic rings to create single molecules that can interact with multiple biological targets or exhibit a broader spectrum of activity.

One area of exploration has been the incorporation of five-membered heterocyclic rings, such as 1,3,4-oxadiazole and 1,3,4-thiadiazole, into the pyrido[1,2-a]pyrimidin-4-one scaffold. researchgate.net These heterocycles are known to act as metal-chelating agents and are present in various biologically active molecules. researchgate.net The synthesis of derivatives containing these rings could lead to compounds with interesting applications, for instance, as inhibitors of metalloenzymes. researchgate.net

Furthermore, the fusion of the pyrido[1,2-a]pyrimidine system with other ring structures has led to the creation of novel and complex heterocyclic systems. For example, the synthesis of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines has been reported. mdpi.com These new polycyclic structures have shown potential as anticonvulsant and anxiolytic agents. mdpi.com The development of such fused systems significantly expands the chemical space around the pyrido[1,2-a]pyrimidine core and opens up possibilities for discovering compounds with unique pharmacological profiles.

The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines is another example of integrating different heterocyclic moieties. mdpi.com This class of compounds has been investigated for a range of biological activities, highlighting the potential of combining the pyridine (B92270), thiophene, and pyrimidine (B1678525) ring systems. mdpi.com Future research in this area could focus on the rational design of such integrated systems to target specific biological pathways or to develop dual-action drugs.

Integrated HeterocycleResulting SystemPotential Application
1,3,4-OxadiazolePyrido[1,2-a]pyrimidin-4-one with oxadiazole substituentMetal-chelating agents, enzyme inhibitors researchgate.net
1,3,4-ThiadiazolePyrido[1,2-a]pyrimidin-4-one with thiadiazole substituentMetal-chelating agents, enzyme inhibitors researchgate.net
Furan and PyrrolePyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidinesAnticonvulsant and anxiolytic agents mdpi.com
Furan and PyridinePyridofuro[3,2-d]pyrido[1,2-a]pyrimidinesAnticonvulsant and anxiolytic agents mdpi.com
ThiophenePyrido[4',3':4,5]thieno[2,3-d]pyrimidinesVarious biological activities mdpi.com

Sustainability in Synthetic Strategies for Future Research

One promising approach is the use of domino methodologies, which involve multiple bond-forming reactions in a single synthetic operation. For instance, a domino strategy for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones has been developed using hexafluoroisopropanol (HFIP) as a recyclable solvent and promoter. researchgate.net This method avoids the need for additional reagents or catalysts and minimizes the formation of byproducts. researchgate.net

The use of solid heteropolyacid catalysts, such as aluminum exchanged tungstophosphoric acid, represents another advancement in sustainable synthesis. rsc.org These catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for reuse. This eco-friendly protocol has been shown to produce pyrido[1,2-a]pyrimidine derivatives in high yields under mild reaction conditions. rsc.org

Furthermore, electrochemical methods for the functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one core contribute to sustainable chemistry by avoiding the use of harsh oxidizing agents. researchgate.net These reactions can be carried out under mild conditions and often with high selectivity. researchgate.net

Future research in this area should continue to focus on:

The development of novel, highly efficient, and recyclable catalysts.

The exploration of alternative and greener reaction media, such as water or bio-based solvents.

The design of one-pot and multicomponent reactions to reduce the number of synthetic steps and minimize waste generation.

The utilization of flow chemistry, which can offer improved safety, scalability, and efficiency compared to traditional batch processes.

By prioritizing these sustainable approaches, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Sustainable StrategyKey FeatureExample
Domino ReactionsMultiple reactions in one pot, reduced wasteSynthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones in HFIP researchgate.net
Heterogeneous CatalysisEasy catalyst separation and recyclingUse of aluminum exchanged tungstophosphoric acid rsc.org
ElectrochemistryAvoidance of harsh reagentsSelective halogenation and sulfonylation researchgate.net

Q & A

Q. What are the established synthetic routes for 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The compound is typically synthesized via cyclocondensation of 2-aminopyridine with α-keto esters in polyphosphoric acid (PPA) at 100°C for 1 hour, followed by neutralization and recrystallization . Alternative methods involve reacting 2-aminopyridine with N,N-disubstituted ethyl malonamate and phosphorus oxychloride in refluxing 1,2-dichloroethane, though this route primarily yields amino-substituted isomers (e.g., 4-amino-2H or 2-amino-4H derivatives) that require further chlorination to access the 2-phenyl scaffold . Recent advances highlight solvent-free conditions or microwave-assisted synthesis for improved efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation. 1H^1H and 13C^{13}C NMR are used to confirm the fused pyrido-pyrimidinone core and substituent positions, with characteristic signals for the phenyl group (δ 7.2–7.6 ppm) and carbonyl (C-4, δ ~160 ppm) . Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What functionalization strategies enable diversification of the core scaffold?

Common strategies include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-2 or C-3 positions using halogenated precursors .
  • C-H functionalization via arylation or alkenylation to introduce aromatic or unsaturated groups .
  • Halogenation with N-halosuccinimides (e.g., NBS, NCS) to generate 3-halo derivatives for further substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of halogenated derivatives?

Halogenation at the C-3 position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetonitrile at 80°C achieves >80% yield. Key factors include stoichiometric control (1.2 equiv. NXS) and exclusion of moisture to prevent hydrolysis . Contrastingly, direct chlorination of the parent compound with POCl3_3 requires reflux conditions (110°C, 6 h) but may lead to isomerization, necessitating purification via column chromatography .

Q. How can contradictions in reported bioactivity data (e.g., aldose reductase inhibition) be resolved?

Discrepancies often arise from structural variations (e.g., hydroxyl vs. methoxy groups at C-6). For example, 6-hydroxy-2-phenyl derivatives exhibit higher inhibitory potency (IC50_{50} ~0.8 µM) than non-hydroxylated analogs due to hydrogen-bonding interactions with the enzyme’s active site . Researchers should standardize assay protocols (e.g., enzyme source, substrate concentration) and validate results with co-crystal structures or molecular docking studies .

Q. What methodologies address low solubility in biological assays?

  • Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl groups) at polar positions to enhance membrane permeability .
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve aqueous dispersion .
  • Co-solvent systems : Employ DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while mitigating precipitation .

Q. How can synthetic byproducts or isomerization during cyclocondensation be minimized?

  • Temperature control : Avoid exceeding 100°C in PPA to prevent decomposition of α-keto esters .
  • Catalytic additives : Use p-toluenesulfonic acid (p-TSA) to accelerate cyclization and reduce side reactions .
  • Stepwise purification : Isolate intermediates (e.g., 2-chloro derivatives) before final functionalization to ensure regioselectivity .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates (e.g., POCl3_3)?

  • Ventilation : Use fume hoods for reactions involving phosphorus oxychloride or halogenating agents .
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats .
  • Waste disposal : Segregate halogenated waste and neutralize acidic residues with 5% sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.